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(1S,3R)-3-fluorocyclopentan-1-amine

Cat. No.: B3168735
CAS No.: 932779-47-0
M. Wt: 103.14
InChI Key: YEPOLBBUNYSRBS-UHNVWZDZSA-N
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Description

Significance of Fluorine Incorporation in Aliphatic Amine Scaffolds for Stereochemical Control

The introduction of fluorine into aliphatic amine scaffolds is a widely employed strategy in medicinal chemistry to enhance a molecule's properties. numberanalytics.comchemxyne.comnih.gov Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity without significantly increasing its size. tandfonline.com

Stereochemical Considerations in Cyclic Amines and the Importance of Enantiopurity

Cyclic amines are prevalent structural motifs in a vast number of biologically active compounds. The rigid nature of the cyclic framework reduces the conformational flexibility compared to their acyclic counterparts, which can lead to higher binding affinities with biological targets. However, the presence of stereocenters within the ring necessitates careful consideration of stereochemistry. Different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. rsc.orgardena.com

Therefore, achieving high enantiopurity is a critical aspect of modern drug development. rsc.org The synthesis of single enantiomers or diastereomers is often preferred over racemic mixtures to ensure a well-defined and predictable biological response. ardena.com The development of asymmetric synthetic methods and chiral separation techniques has become a major focus in organic chemistry to provide access to enantiomerically pure compounds. ardena.comnih.govyork.ac.ukacs.org

Overview of (1S,3R)-3-fluorocyclopentan-1-amine as a Chiral Synthetic Target and Intermediate

This compound serves as a valuable chiral building block for the synthesis of more complex molecules. Its specific stereochemistry is a result of synthetic design, and it is often produced through stereoselective synthetic routes. nih.govnih.gov The amine group provides a handle for further functionalization, allowing for its incorporation into a larger molecular framework through various chemical reactions. The presence and specific orientation of the fluorine atom can then be exploited to fine-tune the properties of the final compound.

The synthesis of this and similar fluorinated cyclic amines often presents challenges due to the need for precise control over multiple stereocenters. nih.gov Researchers have developed various strategies, including asymmetric catalysis and the use of chiral auxiliaries, to achieve the desired stereochemical outcome. york.ac.ukacs.orgnih.gov The availability of such well-defined chiral building blocks is essential for the systematic exploration of structure-activity relationships in drug discovery programs. york.ac.uk

Below is a table summarizing the key properties of this compound and its related stereoisomers.

PropertyThis compound(1S,3S)-3-fluorocyclopentan-1-amine(1R,3R)-3-fluorocyclopentan-1-amine
CAS Number 932706-21-3 (hydrochloride) lookchem.com1355072-08-0 achemblock.combldpharm.com1932124-81-6 achemblock.com
Molecular Formula C₅H₁₀FN achemblock.comC₅H₁₀FN achemblock.combldpharm.comC₅H₁₀FN achemblock.com
Molecular Weight 103.14 g/mol achemblock.com103.14 g/mol achemblock.combldpharm.com103.14 g/mol achemblock.com
Purity Typically ≥97% lookchem.comTypically ≥97% achemblock.comTypically ≥97% achemblock.com
Stereochemistry transcistrans

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10FN B3168735 (1S,3R)-3-fluorocyclopentan-1-amine CAS No. 932779-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-fluorocyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPOLBBUNYSRBS-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1s,3r 3 Fluorocyclopentan 1 Amine and Its Stereoisomers

Strategies for Enantioselective and Diastereoselective Synthesis

The creation of specific stereoisomers of 3-fluorocyclopentan-1-amine (B3237647) requires sophisticated synthetic approaches that can control the three-dimensional arrangement of atoms. Enantioselective and diastereoselective strategies are paramount in achieving the desired (1S,3R) configuration.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This strategy has proven effective in the synthesis of fluorinated chiral amines.

One of the most powerful and widely used methods for the asymmetric synthesis of chiral amines involves the use of N-tert-butylsulfinyl imines, a strategy extensively developed by Ellman. cas.cnacs.org This methodology is particularly valuable for synthesizing fluorinated chiral amines due to its high stereoselectivity and broad substrate scope. nih.gov The N-tert-butylsulfinyl group acts as a potent chiral directing group, activating the imine for nucleophilic addition and effectively controlling the stereochemical outcome. cas.cn

The general approach involves the condensation of an optically pure N-tert-butylsulfinamide with a ketone or aldehyde to form a chiral N-tert-butylsulfinyl imine. cas.cn Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. The presence of fluorine atoms can influence the basicity of the imine and, consequently, the diastereoselectivity of the reaction, sometimes requiring specific solvent conditions to achieve high selectivity. acs.org A key advantage of this method is the straightforward removal of the tert-butylsulfinyl auxiliary group under mild acidic conditions, which can often be recycled, enhancing the practicality of this approach for large-scale synthesis. cas.cn

The synthesis of (1S,3R)-3-fluorocyclopentan-1-amine would likely proceed via the reaction of a suitable organometallic reagent with an N-tert-butylsulfinyl imine derived from 3-fluorocyclopentanone (B1510181). The stereochemistry of the final product is controlled by the chirality of the sulfinamide and the reaction conditions.

Table 1: Key Features of N-tert-Butylsulfinyl Imine Chemistry

FeatureDescription
Chiral Directing Group The N-tert-butylsulfinyl group effectively guides the incoming nucleophile.
Substrate Scope Applicable to a wide range of ketones and aldehydes.
Stereoselectivity Generally high diastereoselectivity is achieved.
Auxiliary Removal The auxiliary is readily cleaved under mild acidic conditions.
Recyclability The chiral auxiliary can often be recovered and reused.

Beyond N-tert-butylsulfinyl imines, other chiral auxiliaries have been instrumental in asymmetric synthesis and can be applied to the synthesis of fluorinated cyclic amines.

Evans Oxazolidinones: Developed by David A. Evans, these chiral auxiliaries are widely used for stereoselective alkylations, aldol (B89426) reactions, and other transformations. wikipedia.orgsantiago-lab.com An N-acylated Evans oxazolidinone can be used to control the stereochemistry of reactions at the α-carbon. santiago-lab.com For the synthesis of a fluorinated cyclopentylamine, a strategy could involve the asymmetric alkylation of an enolate derived from an Evans oxazolidinone with a suitable fluorinated electrophile, followed by further transformations to install the amine functionality and cyclize the ring. The auxiliary is typically removed by hydrolysis or reduction. santiago-lab.com

SAMP/RAMP Hydrazones: The (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) hydrazone method, pioneered by Corey and Enders, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.orgmit.edu This method involves the formation of a chiral hydrazone, which is then deprotonated to form an azaenolate that reacts with an electrophile. wikipedia.org Subsequent cleavage of the hydrazone, often by ozonolysis or hydrolysis, yields the α-alkylated carbonyl compound with high enantiomeric excess. wikipedia.orgnih.gov A fluorinated cyclopentanone (B42830) could be subjected to this methodology to introduce a substituent in a stereocontrolled manner, which could then be converted to the desired amine.

Table 2: Comparison of Chiral Auxiliary-Based Methods

MethodChiral AuxiliaryKey ReactionTypical Substrates
Ellman Chemistry N-tert-ButylsulfinamideNucleophilic addition to iminesKetones, Aldehydes
Evans Chemistry OxazolidinonesAlkylation, Aldol reactionsCarboxylic acid derivatives
SAMP/RAMP SAMP or RAMP hydrazinesα-Alkylation of carbonylsKetones, Aldehydes

Catalytic asymmetric synthesis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

The asymmetric hydrogenation of prochiral enamines or other unsaturated precursors is a highly effective method for producing chiral amines. nih.govnih.gov This reaction typically employs chiral transition metal catalysts, most commonly based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands. nih.govorganic-chemistry.org

For the synthesis of this compound, a potential precursor would be a fluorinated enamine derived from 3-fluorocyclopentanone. The asymmetric hydrogenation of this enamine in the presence of a suitable chiral catalyst would yield the desired fluorinated amine with high enantioselectivity. The choice of metal, ligand, and reaction conditions is crucial for achieving high conversion and stereocontrol. organic-chemistry.org Kinetic studies have shown that product inhibition can sometimes be an issue in these hydrogenations, but strategies such as in situ protection of the amine product can overcome this limitation. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of fluorinated cyclic systems, organocatalytic methods offer mild reaction conditions and avoid the use of potentially toxic and expensive metals.

Enamine Catalysis: Proline and its derivatives are effective organocatalysts for various asymmetric transformations, including aldol and Michael reactions. youtube.com In the context of fluorinated systems, enamine catalysis can be used for the asymmetric fluorination of ketones and aldehydes. nih.gov For instance, the reaction of a cyclohexanone (B45756) derivative with an electrophilic fluorinating agent like Selectfluor, catalyzed by a chiral primary amine, can produce α-fluorinated ketones with high enantioselectivity. acs.org This approach could be adapted to a cyclopentanone system to introduce the fluorine atom stereoselectively.

Chiral Anion Phase-Transfer Catalysis: This strategy involves the use of a chiral catalyst to facilitate the transfer of a reactive anion between two phases. It has been successfully combined with enamine catalysis for the asymmetric fluorination of α-branched cyclohexanones, generating quaternary fluorine-containing stereocenters. nih.gov

The development of organocatalytic methods for the direct asymmetric amination of fluorinated cyclic ketones or the asymmetric fluorination of cyclic enamines could provide a more direct route to compounds like this compound.

Table 3: Overview of Catalytic Asymmetric Methods

Catalytic ApproachCatalyst TypeKey Transformation
Asymmetric Hydrogenation Chiral transition metal complexes (Rh, Ru, Ir)Reduction of enamines/olefins
Organocatalysis (Enamine) Chiral amines (e.g., proline)Asymmetric fluorination, aldol, Michael reactions
Organocatalysis (Phase-Transfer) Chiral phase-transfer catalystsAsymmetric fluorination

Catalytic Asymmetric Synthesis

Cooperative Catalysis Systems for Cyclopentane (B165970) Ring Formation

The construction of the cyclopentane ring with the desired stereochemistry is a critical initial step. Cooperative catalysis, where multiple catalytic species work in concert to promote a transformation, has emerged as a powerful strategy for the asymmetric synthesis of complex molecules.

One notable approach to synthesizing precursors for chiral aminocyclopentanols involves an asymmetric cycloaddition reaction. For instance, the synthesis of (1R,3S)-3-amino-1-cyclopentanol, a key intermediate that can be conceptually transformed into the target molecule, can be achieved through a hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral N-acyl hydroxylamine (B1172632) derivative. google.comgoogle.com In this system, a chiral auxiliary attached to the hydroxylamine directs the stereochemical outcome of the cycloaddition. google.com The reaction is often promoted by a metal catalyst, such as copper chloride, which cooperates with a ligand like 2-ethyl-2-oxazoline (B78409) to oxidize the hydroxylamine precursor in situ to a reactive nitroso species. google.com This species then undergoes a [3+2] cycloaddition with cyclopentadiene to form a bicyclic intermediate with high diastereoselectivity. google.com Subsequent steps, including reduction of the N-O bond, enzymatic resolution, hydrogenation of the double bond, and deprotection, afford the desired aminocyclopentanol stereoisomer. google.comgoogle.com

Another cooperative catalytic approach involves the use of a dual Lewis acid system, such as InBr3-EtAlCl2, to promote the formal [3+2]-cycloaddition of enantioenriched donor-acceptor cyclopropanes with ketenes, yielding functionalized cyclopentanones with excellent transfer of chirality. These cyclopentanones serve as versatile precursors for further functionalization to introduce the required amine and fluorine substituents.

The following table summarizes a representative cooperative catalytic system for the synthesis of a key precursor to chiral aminocyclopentanols.

Reaction StepCatalytic System/ReagentsFunctionPrecursor/Intermediate
Hetero-Diels-Alder Cycloaddition Copper Chloride / 2-Ethyl-2-Oxazoline / AirIn situ oxidation of hydroxylamine and catalysis of cycloaddition.N-acyl hydroxylamine + Cyclopentadiene
Enzymatic Resolution Lipase (B570770) (e.g., Lipozyme-40086) / Vinyl Acetate (B1210297)Kinetic resolution of a racemic intermediate.Racemic acetamidocyclopentenol

Targeted Fluorination Strategies in Cyclopentane Frameworks

Once the cyclopentane scaffold with the correct stereochemistry of the amino (or a precursor) group is established, the next critical step is the introduction of the fluorine atom at the C3 position with the desired cis or trans relationship to the amine. Various fluorination strategies can be employed, broadly categorized into nucleophilic and electrophilic/radical methods.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a common and powerful method for introducing fluorine into a molecule. This approach typically involves the displacement of a good leaving group by a fluoride (B91410) ion.

Deoxyfluorination involves the direct conversion of a hydroxyl group to a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are widely used for this transformation. nih.gov The reaction generally proceeds with inversion of stereochemistry via an SN2 mechanism.

For the synthesis of this compound, a precursor such as (1R,3R)-3-aminocyclopentanol (with the amino group appropriately protected) could be subjected to deoxyfluorination. bldpharm.com The hydroxyl group at C3 would be activated by DAST, followed by intramolecular or intermolecular nucleophilic attack by fluoride, leading to the desired (1S,3R)-fluorinated product. The stereospecificity of this reaction is a key advantage. nih.gov For example, the deoxyfluorination of cyclic α-hydroxy-β-ketoesters with DAST has been shown to proceed with excellent stereospecificity, yielding the configurationally inverted α-fluoro-β-ketoesters in high yields. nih.gov

ReagentSubstrate TypeKey Feature
DAST (Diethylaminosulfur trifluoride) Alcohols (e.g., Hydroxycyclopentane derivatives)Promotes hydroxyl-to-fluorine exchange, typically with inversion of configuration.
Deoxo-Fluor AlcoholsA more thermally stable alternative to DAST.

Halofluorination involves the addition of a halogen and a fluorine atom across a double bond. This method can be applied to cyclopentene (B43876) precursors. The reaction is typically initiated by an electrophilic halogen source (e.g., N-bromosuccinimide or N-iodosuccinimide) in the presence of a nucleophilic fluoride source (e.g., a hydrogen fluoride-amine complex). The reaction proceeds via a halonium ion intermediate, which is then opened by a fluoride ion in an anti-fashion.

For the synthesis of a 3-fluorocyclopentanamine derivative, a suitably protected 3-aminocyclopent-1-ene could be a potential starting material. The halofluorination would install the halogen and fluorine atoms on adjacent carbons. Subsequent reductive dehalogenation would then yield the desired 3-fluorocyclopentane derivative. The stereochemical outcome would depend on the facial selectivity of the initial halonium ion formation and the regioselectivity of the fluoride attack. While a powerful strategy, specific applications to the direct synthesis of this compound are not extensively documented, but it remains a viable synthetic consideration.

A highly reliable method for introducing fluorine is the nucleophilic substitution of a sulfonate ester, such as a triflate (trifluoromethanesulfonate) or tosylate, with a fluoride source. These sulfonate groups are excellent leaving groups, facilitating the SN2 displacement by fluoride.

Starting from a precursor like (1R,3R)-3-hydroxycyclopentan-1-amine (with the amine protected), the hydroxyl group can be converted into a triflate ester using triflic anhydride. Subsequent reaction with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), would lead to the desired this compound derivative with inversion of configuration. The choice of fluoride salt and solvent is crucial to minimize elimination side reactions, with combinations like CsF in t-butanol often proving effective.

Fluoride SourceLeaving GroupCommon SolventKey Consideration
Cesium Fluoride (CsF) Triflate, Tosylatet-Butanol, AcetonitrileMinimizes elimination side reactions.
Tetrabutylammonium Fluoride (TBAF) Triflate, TosylateTetrahydrofuran (THF), AcetonitrileHighly soluble and reactive fluoride source.
Potassium Fluoride (KF) with Crown Ether Triflate, TosylateAcetonitrileCrown ether enhances the nucleophilicity of fluoride.

Electrophilic Fluorination and Radical Functionalization

Electrophilic fluorination reagents deliver a formal "F+" species to a nucleophilic carbon center. This approach is often used for the fluorination of enolates, enol ethers, or electron-rich aromatic systems. Radical fluorination, on the other hand, involves the reaction of a carbon-centered radical with a fluorine atom source.

For the synthesis of a 3-fluorocyclopentanamine precursor, one could envision the electrophilic fluorination of a cyclopentanone enolate derivative. For example, a suitably protected 3-aminocyclopentanone (B3224326) could be deprotonated to form an enolate, which is then quenched with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. organic-chemistry.org The stereochemical outcome of this reaction would depend on the facial selectivity of the fluorination step, which can often be controlled by the substrate or catalyst.

Radical fluorination offers an alternative for C-H functionalization. While less common for this specific target, a hypothetical route could involve the generation of a radical at the C3 position of a cyclopentane derivative, followed by trapping with a fluorine atom donor. Such methods are an area of active research and provide potential future pathways for the synthesis of fluorinated molecules.

The following table highlights common electrophilic fluorinating agents.

ReagentAbbreviationTypical Substrate
N-Fluorobenzenesulfonimide NFSIEnolates, Enol ethers
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor®Enolates, Electron-rich arenes

Cyclization and Ring Transformation Approaches to Fluorinated Cyclopentanamines

Instead of introducing fluorine onto a pre-formed ring, an alternative and powerful strategy is to construct the fluorinated cyclopentane ring itself through cyclization or by transforming another cyclic system.

Ring-opening reactions of strained bicyclic systems can be an effective method for generating highly functionalized monocyclic compounds with defined stereochemistry. nih.govchemrxiv.org For example, the synthesis of fluorinated cyclic γ-amino acids has been achieved by the ring-opening of bicyclic epoxide intermediates. nih.gov A similar strategy could be adapted to synthesize this compound.

One could envision starting with a bicyclic alkene, such as norbornene. Functionalization of the double bond to install a protected amine and a group that facilitates fluorinative ring-opening could lead to the desired cyclopentane core. For instance, a fluorinative Beckmann fragmentation, a process where a cyclic oxime undergoes C-C bond cleavage with concomitant fluorination, has been used to synthesize fluoroethers from cyclic precursors. nih.gov Another approach involves the ring-opening of bicyclic azaarenes with an electrophilic fluorinating agent, which results in a fluorinated sp³-carbon center. chemrxiv.org These strategies leverage the conformational rigidity of the starting bicyclic system to control the stereochemistry of the final cyclopentane product.

The formation of a cyclic compound through an intramolecular reaction of a linear precursor is a fundamental strategy in organic synthesis. To achieve a stereocontrolled synthesis of this compound, a carefully designed acyclic starting material containing all the necessary atoms and stereocenters (or precursors to them) would be required.

An example of such a strategy would be an intramolecular Michael addition. A linear substrate containing a nucleophilic amine (or its precursor) and an α,β-unsaturated ester or ketone could cyclize to form the five-membered ring. If the fluorine atom is already present on the linear chain at the correct stereocenter, the cyclization can establish the relative stereochemistry of the substituents on the newly formed ring. The stereochemical outcome is governed by the principles of asymmetric synthesis, potentially using chiral auxiliaries, catalysts, or substrate control to favor the formation of the desired (1S,3R) diastereomer.

Ring-closing metathesis (RCM) has become a powerful and widely used reaction for the synthesis of unsaturated rings, including five-membered systems. wikipedia.orgorganic-chemistry.org The reaction uses well-defined metal-carbene catalysts (typically based on ruthenium) to form a cyclic alkene from a linear diene, with the release of a small volatile alkene like ethylene. wikipedia.org

In the context of synthesizing this compound, a synthetic route could involve an acyclic diene precursor containing a fluorine atom and a protected amine group at the appropriate positions. The RCM reaction would then form a fluorinated cyclopentene derivative. beilstein-journals.orgrsc.org This cyclopentene is a versatile intermediate that can be converted to the final saturated amine through stereoselective reduction of the double bond and hydrogenation of the amine protecting group. The success of RCM with fluorinated substrates has been demonstrated, although the presence of fluorine can sometimes influence the reactivity of the alkene and the efficiency of the catalyst. researchgate.netacademie-sciences.fracs.org This method is highly valuable as it allows for the construction of the core cyclopentane ring late in the synthetic sequence. nih.govrsc.org

Synthetic StrategyDescriptionKey Intermediate
Ring-OpeningCleavage of a strained bicyclic system to form a functionalized cyclopentane. chemrxiv.orgBicyclic lactam, epoxide, or azaarene. nih.gov
Intramolecular CyclizationFormation of the cyclopentane ring from a linear precursor.Acyclic chain with terminal reactive groups.
Ring-Closing Metathesis (RCM)Ruthenium-catalyzed cyclization of a linear diene to form a cyclopentene. organic-chemistry.orgAcyclic diene with fluorine and amine precursors. rsc.org

Chemoenzymatic and Biocatalytic Methods for Optically Active Fluorinated Aminocyclopentanes

The synthesis of enantiomerically pure fluorinated aminocyclopentanes, including the target compound this compound, presents significant challenges for traditional organic chemistry. Chemoenzymatic and biocatalytic approaches have emerged as powerful alternatives, offering high stereoselectivity under mild reaction conditions, thus minimizing waste and avoiding the need for complex protecting group strategies. researchgate.netnih.gov Enzymes, particularly lipases and transaminases, are at the forefront of developing efficient and sustainable routes to chiral fluorinated building blocks. nih.gov

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely employed biocatalytic strategy for separating racemic mixtures. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. Lipases are particularly well-suited for this purpose due to their broad substrate tolerance, stability in organic solvents, and lack of need for cofactors. nih.gov They typically catalyze the enantioselective hydrolysis of racemic esters or the acylation of racemic amines or alcohols. nih.govresearchgate.net

For the synthesis of optically active fluorinated aminocyclopentanes, a racemic precursor, such as a fluorinated aminocyclopentanol derivative, can be resolved. For example, a lipase could selectively acylate the amino or hydroxyl group of one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer.

Research on analogous cyclic structures demonstrates the viability of this method. For instance, the kinetic resolution of racemic 2-aminocyclopentanecarboxamides has been successfully achieved using Candida antarctica lipase B (CAL-B). researchgate.net In a process of N-acylation with 2,2,2-trifluoroethyl butanoate, CAL-B displayed high enantioselectivity for the various cis- and trans-isomers. researchgate.net Similarly, lipase PSIM from Burkholderia cepacia has been used for the efficient hydrolytic resolution of racemic β-amino carboxylic ester hydrochlorides, yielding both the unreacted ester and the hydrolyzed acid product with excellent enantiomeric excess (ee) values (≥99%). mdpi.com These examples underscore the potential of lipase-catalyzed kinetic resolution as a robust method for accessing specific stereoisomers of fluorinated aminocyclopentanes.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Cyclic Amines and Related Compounds

Enzyme Substrate Reaction Type Key Findings Reference
Candida antarctica Lipase B (CAL-B) Racemic cis-2-aminocyclopentanecarboxamide N-acylation High enantioselectivity observed in the acylation of the (1R,2S)-enantiomer. researchgate.net
Burkholderia cepacia Lipase (PSIM) Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides Hydrolysis Reactions yielded unreacted (R)-esters and product (S)-amino acids with excellent ee (≥99%) and good yields (>48%). researchgate.netmdpi.com
Lipase from P. fluorescens Racemic aryloxy-propan-2-yl acetates Hydrolysis Resolution of the racemic acetate led to the remaining (S)-acetate with >99% ee. mdpi.com

Transaminase-Catalyzed Asymmetric Synthesis

A more direct and atom-economical approach to chiral amines is asymmetric synthesis using amine transaminases (ATAs), also known as ω-transaminases (ω-TAs). researchgate.netresearchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the stereoselective transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or alanine) to a prochiral ketone. researchgate.netmdpi.com This method can theoretically achieve a 100% yield of the desired single enantiomer, circumventing the 50% maximum yield inherent to kinetic resolution. researchgate.net

In the context of synthesizing this compound, the corresponding prochiral ketone, (R)-3-fluorocyclopentan-1-one, would serve as the substrate. An (S)-selective ω-TA would then transfer an amino group to the carbonyl carbon, directly yielding the desired (1S,3R) product with high enantiopurity.

The industrial application of transaminases has been validated in the synthesis of complex pharmaceutical ingredients, such as the antidiabetic drug sitagliptin, where an engineered ω-TA is used to produce a key chiral amine intermediate. researchgate.netmdpi.com The development of high-throughput screening methods and enzyme engineering has significantly broadened the substrate scope of transaminases, making them applicable to a wide range of ketones. researchgate.net By selecting or engineering a transaminase with the appropriate stereopreference and activity towards 3-fluorocyclopentanone isomers, a highly efficient and direct biocatalytic route to this compound and its other stereoisomers is feasible.

Table 2: Representative Applications of Transaminases in Chiral Amine Synthesis

Enzyme Source Substrate Type Amino Donor Key Features Reference
Arthrobacter sp. (engineered) Prochiral ketone for Sitagliptin Isopropylamine Industrial process with high productivity and enantioselectivity (>99.95% ee), reducing chemical waste. researchgate.net
Ilumatobacter coccineus & Silicibacter pomeroyi β-keto ester (hydrolyzed in situ) (S)-α-methylbenzylamine (MBA) A dual-enzyme cascade system to overcome product inhibition and achieve high conversion (98%). mdpi.com

Stereochemical Characterization and Conformational Analysis of 1s,3r 3 Fluorocyclopentan 1 Amine

Analytical Techniques for Assessment of Enantiomeric and Diastereomeric Purity

The enantiomeric and diastereomeric purity of (1S,3R)-3-fluorocyclopentan-1-amine is paramount for its use in stereospecific applications. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for resolving and quantifying stereoisomers.

Chiral amines, such as this compound, can often be separated on polysaccharide-based CSPs, like those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates. researchgate.netyakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for each stereoisomer. For amines that lack a strong chromophore for UV detection, pre-column derivatization is a common strategy. nih.gov Reagents such as p-toluenesulfonyl chloride or 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used to introduce a chromophore, enhancing detection sensitivity. researchgate.netnih.gov

The selection of the appropriate chiral column and mobile phase is crucial for achieving optimal separation. Factors influencing enantioselectivity include the nature of the CSP, the organic modifiers used in the mobile phase (e.g., isopropanol, ethanol), and the presence of additives like diethylamine. nih.gov Method validation according to International Conference on Harmonization (ICH) guidelines ensures the accuracy and precision of the enantiomeric purity assessment. nih.gov Commercial suppliers of this compound and its enantiomer, (1R,3S)-3-fluorocyclopentan-1-amine, typically report purities of 97% or higher, which would be verified by these methods.

Table 1: General Parameters for Chiral HPLC Analysis of Amines

ParameterDescriptionTypical Values/Conditions
Stationary Phase Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralpak® series)
Mobile Phase Organic solvent mixturen-Hexane/Isopropanol, Ethanol
Additive To improve peak shapeDiethylamine (0.1%)
Flow Rate Rate of mobile phase delivery0.5 - 1.5 mL/min
Detection Method of analyte detectionUV (after derivatization), Fluorescence
Derivatizing Agent To add a chromophorep-Toluenesulfonyl chloride, NBD-Cl

Spectroscopic Methods for Stereochemical Assignment (e.g., Advanced NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the relative stereochemistry of molecules. For this compound, advanced 2D NMR experiments are particularly informative.

The relative cis or trans arrangement of the fluorine and amine substituents can be determined by analyzing nuclear Overhauser effects (NOEs). An NOE is a through-space interaction between protons that are in close proximity, typically within 5 Å. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on this compound, cross-peaks would be expected between the proton on the carbon bearing the amino group (C1-H) and protons on the same face of the ring. The absence of an NOE between C1-H and the proton on the carbon with the fluorine substituent (C3-H) would confirm their trans relationship.

Furthermore, the magnitude of the proton-fluorine (J-HF) and proton-proton (J-HH) coupling constants can provide valuable information about the dihedral angles between these atoms, which in turn helps to define the preferred conformation of the cyclopentane (B165970) ring.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides the most definitive evidence for the absolute and relative stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, obtaining a suitable crystal, often as a salt (e.g., hydrochloride or tartrate), is the first critical step. The resulting crystal structure would unambiguously confirm the trans arrangement of the fluorine and amine groups. It would also provide precise measurements of bond lengths, bond angles, and torsional angles within the molecule.

To determine the absolute stereochemistry (i.e., distinguishing the (1S,3R) enantiomer from the (1R,3S) enantiomer), anomalous dispersion methods are typically employed, often requiring the presence of an atom heavier than oxygen in the crystal structure or the use of a chiral co-crystallant with a known absolute configuration.

Table 2: Information Obtainable from X-ray Crystallography

ParameterDescription
Relative Stereochemistry The cis or trans relationship between substituents.
Absolute Stereochemistry The absolute configuration (R/S) at each chiral center.
Bond Lengths The distances between bonded atoms.
Bond Angles The angles between adjacent bonds.
Torsional Angles The dihedral angles defining the ring's pucker and substituent orientation.
Conformation The preferred shape (e.g., envelope, twist) of the molecule in the solid state.

Conformational Preferences and Dynamics of Fluorinated Cyclopentane Amines in Solution and Solid State

The five-membered cyclopentane ring is not planar. To alleviate torsional strain from eclipsed C-H bonds, it adopts puckered conformations. libretexts.org The two most common conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "half-chair" or "twist" (C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. masterorganicchemistry.comic.ac.uk These conformations are in rapid equilibrium in solution.

In this compound, the conformational equilibrium is influenced by several factors: the tendency of the substituents to occupy pseudo-equatorial positions to minimize steric strain, and stereoelectronic effects involving the electronegative fluorine atom. The gauche effect, a phenomenon where a gauche arrangement of two electronegative substituents is preferred over an anti arrangement, can play a significant role. wikipedia.orgchemeurope.com This preference is often attributed to a stabilizing hyperconjugation interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital. st-andrews.ac.uknih.gov

In the context of the cyclopentane ring of this compound, the molecule will likely adopt a puckered conformation where the bulky amino group occupies a pseudo-equatorial position to minimize steric hindrance. The orientation of the fluorine atom will be influenced by a balance between minimizing its own steric interactions and maximizing stabilizing stereoelectronic effects like the gauche effect with adjacent C-H bonds. The specific preferred conformation, whether an envelope or twist, and the exact degree of puckering, would be determined by the subtle interplay of these steric and electronic factors, which could be further elucidated through computational modeling and detailed NMR analysis.

Chemical Reactivity and Synthetic Utility of 1s,3r 3 Fluorocyclopentan 1 Amine As a Chiral Building Block

Derivatization Reactions of the Primary Amine Functionality

The primary amine group in (1S,3R)-3-fluorocyclopentan-1-amine serves as a key handle for a multitude of chemical transformations. As a nucleophile and a base, it readily participates in reactions with a wide array of electrophiles. msu.edu These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, to yield sulfonamides. msu.edu This reaction is also the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. msu.edu

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines. To achieve mono-alkylation and avoid the formation of mixtures, this is often carried out under specific conditions or by using protecting groups. msu.edu

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Formation of Carbamates: Reaction with chloroformates, like 9-fluorenylmethyl chloroformate (FMOC-Cl), to produce carbamates, which are often used as protecting groups in peptide synthesis. researchgate.net

Dansylation: Reaction with dansyl chloride to yield fluorescently labeled sulfonamides, which can be useful for analytical purposes. researchgate.net

These derivatization reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. By modifying the amine functionality, chemists can fine-tune the physicochemical properties, such as solubility, lipophilicity, and metabolic stability, of a lead compound.

Table 1: Common Derivatization Reactions of the Primary Amine in this compound

Reaction Type Reagent Functional Group Formed
Acylation Acid Chloride/Anhydride Amide
Sulfonylation Sulfonyl Chloride Sulfonamide
Alkylation Alkyl Halide Secondary/Tertiary Amine
Reductive Amination Aldehyde/Ketone + Reducing Agent Secondary/Tertiary Amine
Carbamate Formation Chloroformate (e.g., FMOC-Cl) Carbamate
Dansylation Dansyl Chloride Fluorescent Sulfonamide

Chemical Transformations Involving the Fluorine Atom on the Cyclopentane (B165970) Ring

The fluorine atom on the cyclopentane ring of this compound is generally considered to be relatively stable and less reactive compared to the primary amine. Direct nucleophilic substitution of the fluorine atom is challenging due to the strength of the carbon-fluorine bond. However, under specific and often harsh reaction conditions, or through activation by neighboring groups, transformations involving the fluorine atom can be achieved. These reactions are less common but can be synthetically useful.

For instance, elimination reactions to form an alkene could potentially be induced under strong basic conditions, although this would result in the loss of the chiral center at the fluorine-bearing carbon. More sophisticated methods, potentially involving organometallic reagents or enzymatic catalysis, might be required for the selective transformation of the C-F bond without disrupting the rest of the molecule.

Functionalization of the Cyclopentane Ring System at Unsubstituted Positions

Functionalization of the unsubstituted carbon atoms of the cyclopentane ring in this compound presents a synthetic challenge but offers the potential to introduce additional points of diversity. This can be achieved through various C-H activation strategies, which have become a powerful tool in modern organic synthesis. These methods allow for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.

Directed C-H activation, where the existing amine or a derivative thereof guides a metal catalyst to a specific C-H bond, is a plausible approach. For example, the amine could be converted into a directing group that facilitates ortho-C-H activation at the C2 or C5 positions. Subsequent reactions could then introduce alkyl, aryl, or other functional groups.

Free radical-mediated reactions could also be employed to functionalize the ring, although this approach may suffer from a lack of regioselectivity. The development of site-selective C-H functionalization methods for such scaffolds is an active area of research.

Applications in the Asymmetric Synthesis of Complex Fluorinated Molecules

The primary utility of this compound lies in its application as a chiral building block for the asymmetric synthesis of more complex molecules. Its pre-defined stereochemistry is transferred to the target molecule, avoiding the need for challenging enantioselective or diastereoselective reactions later in the synthetic sequence.

This compound is an excellent starting material for the synthesis of a variety of chiral amine-containing scaffolds and heterocycles. mdpi.com The primary amine can be incorporated into heterocyclic rings through condensation reactions with dicarbonyl compounds or their equivalents. For example, reaction with a 1,4-dicarbonyl compound could lead to the formation of a fluorinated pyrrolidine (B122466) derivative. Similarly, reaction with appropriate precursors can yield fluorinated piperidines, lactams, and other nitrogen-containing ring systems.

The synthesis of fluorinated heterocycles is of significant interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. mdpi.comresearchgate.net The use of this compound ensures that these heterocycles are obtained as single enantiomers or diastereomers.

Non-natural amino acids are crucial components in the design of peptidomimetics and other biologically active compounds. This compound can serve as a precursor for the synthesis of novel, non-natural fluorinated amino acids. nih.gov For instance, oxidation of the cyclopentane ring could introduce a carboxylic acid functionality, leading to a fluorinated aminocyclopentanecarboxylic acid.

These fluorinated amino acids can then be incorporated into peptides to create analogues with altered conformations and improved properties. For example, the presence of a fluorine atom can induce specific secondary structures or enhance resistance to enzymatic degradation. The stereochemistry of the starting material directly translates to the stereochemistry of the final amino acid product.

The cyclopentane ring of this compound provides a rigid scaffold that can be used to construct conformationally constrained molecules. Ring constraint is a common strategy in drug design to reduce the entropic penalty upon binding to a biological target, thereby increasing potency.

By using this compound as a starting point, chemists can synthesize complex molecules where the relative orientation of substituents is fixed in space. This is particularly important for mimicking the bioactive conformation of a natural ligand or for designing selective agonists or antagonists for receptors. The defined stereochemistry of the fluorocyclopentane (B75047) core is essential for achieving the desired three-dimensional arrangement of functional groups. An example of a similar concept is the asymmetric synthesis of (1R,2S,3R)-3-methyl-2-amino-cyclopentane carboxylic acid. nih.gov

Computational and Theoretical Investigations of 1s,3r 3 Fluorocyclopentan 1 Amine and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are fundamental to predicting the electronic properties and inherent reactivity of molecules. emerginginvestigators.org These methods are used to calculate molecular geometries, orbital energies, and charge distributions, which together paint a detailed picture of a molecule's chemical behavior.

For analogues of (1S,3R)-3-fluorocyclopentan-1-amine, DFT methods such as B3LYP with basis sets like 6-311+G(d,p) are commonly employed to optimize molecular geometries and calculate electronic properties. nih.gov Such calculations reveal the profound influence of the fluorine atom. Due to its high electronegativity, fluorine acts as a potent electron-withdrawing group, polarizing the carbon-fluorine bond and affecting the entire molecule through inductive effects. This leads to a significant redistribution of electron density, which can be quantified using methods like Mulliken charge analysis. emerginginvestigators.org

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. emerginginvestigators.org In fluorinated amines, the introduction of fluorine typically lowers the energy of both the HOMO and LUMO, which can enhance thermal and oxidative stability. emerginginvestigators.orgnih.gov

Table 1: Representative Computational Methods in Quantum Chemical Calculations

Method/Theory Basis Set Typical Applications Reference
Density Functional Theory (DFT) - B3LYP 6-311+G(d,p) Geometry optimization, 19F NMR chemical shift prediction, electronic properties. nih.gov
Hartree-Fock (HF) Theory STO-3G, 6-31+G* Initial geometry optimization, Mulliken charge analysis, molecular orbital calculations. emerginginvestigators.orgacs.org
Møller-Plesset Perturbation Theory (MP2) 6-311+G** High-accuracy energy calculations, investigation of weak interactions and conformational energies. acs.org

Molecular Modeling and Dynamics Simulations Applied to Stereoselectivity in Synthesis

The synthesis of a specific stereoisomer like this compound requires precise control over the spatial arrangement of atoms during a chemical reaction. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for understanding the origins of this stereoselectivity. These methods allow researchers to build three-dimensional models of reactants, transition states, and intermediates and to simulate their dynamic behavior over time. nih.gov

For instance, in the synthesis of fluorinated diaminocyclopentanes, stereoselectivity can be achieved by starting from a single bicyclic precursor. nih.govresearchgate.net Computational modeling can help rationalize why certain reagents attack from a specific face of the molecule. By modeling the approach of a fluorinating agent to a cyclopentene (B43876) precursor, for example, researchers can calculate the activation energies for different reaction pathways leading to different stereoisomers. The pathway with the lower activation energy is kinetically favored, explaining the observed product distribution.

MD simulations, often combined with experimental data from Nuclear Magnetic Resonance (NMR), are used to explore the conformational preferences of flexible molecules like cyclopentane (B165970) derivatives. nih.gov These simulations can reveal the most stable conformations of a substrate and how its shape influences the approach of a reagent. In the context of biocatalysis, such as the enzymatic deracemization used to produce chiral fluorocyclopentanols and fluorocyclopentanamines, modeling can elucidate how a substrate fits into the active site of an enzyme. arkat-usa.org The specific interactions (e.g., hydrogen bonds, steric hindrance) between the substrate and the enzyme's amino acid residues dictate which enantiomer reacts, thereby explaining the high enantioselectivity of the process. arkat-usa.orgresearchgate.net

Reaction Mechanism Elucidation using Advanced Computational Chemistry

Advanced computational chemistry provides the tools to map out entire reaction pathways, identify short-lived intermediates, and characterize the high-energy transition states that govern reaction rates and selectivity.

A key step in many syntheses of fluorinated cyclopentanes is the nucleophilic substitution of a hydroxyl group with fluorine, often using reagents like diethylaminosulfur trifluoride (DAST). Such reactions typically proceed with an inversion of configuration at the stereocenter. nih.gov Transition state analysis can be used to confirm this mechanism. By calculating the structure and energy of the transition state for the SN2 reaction, chemists can verify that the reaction proceeds through a backside attack, leading to the observed stereochemical outcome.

Computational mapping of reaction pathways can also uncover more complex mechanisms. For example, in the fluorination of certain dihydroxy β-amino esters, neighboring group participation from an amide function can lead to the formation of intermediate oxazoline (B21484) or aziridinium (B1262131) ions. nih.gov Computational modeling can identify these intermediates and the transition states leading to their formation and subsequent ring-opening by a fluoride (B91410) ion, providing a complete and detailed mechanistic picture that explains the final product's structure and stereochemistry. nih.gov

The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain, primarily the "envelope" and "twist" forms. libretexts.org The energy difference between these conformers is small, and the ring is highly flexible. Introducing substituents like fluorine and an amino group creates a more complex conformational landscape.

Computational methods can be used to calculate the relative energies of all possible conformers, identifying the most stable (lowest energy) structures. lumenlearning.com For a substituted cyclopentane, this involves considering whether each substituent is in a pseudo-axial or pseudo-equatorial position. The relative energies determine the equilibrium population of each conformer. Fluorine, being a relatively small but highly electronegative atom, has a known preference for the axial position in some fluorinated cyclohexanes, and similar stereoelectronic effects influence its preference in cyclopentane rings. researchgate.net An energetic profile can be constructed to show the energy barriers to interconversion between different conformers.

Table 2: Illustrative Conformational Energy Profile for a Disubstituted Cyclopentane Analogue This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated calculations for this compound.

Conformation Fluorine Position Amine Position Relative Energy (kcal/mol) Key Interactions Reference
Chair-like (Twist) 1 pseudo-equatorial pseudo-equatorial 0.0 (Global Minimum) Minimal steric and torsional strain. libretexts.orglumenlearning.com
Chair-like (Twist) 2 pseudo-axial pseudo-equatorial +1.2 Gauche interactions involving the axial fluorine. lumenlearning.com
Chair-like (Twist) 3 pseudo-equatorial pseudo-axial +1.8 1,3-diaxial-type interactions with the amine group. lumenlearning.com

The presence of a fluorine atom profoundly alters the properties of an organic molecule through a combination of electronic and steric effects. nih.gov Computational chemistry is essential for dissecting and quantifying these contributions. lumenlearning.com

Stereoelectronic Effects: Beyond simple induction, fluorine participates in more subtle stereoelectronic interactions. Hyperconjugation, an interaction between filled and empty orbitals, plays a crucial role. For instance, an anti-periplanar alignment of a C-H or C-C bonding orbital with the antibonding σ* orbital of the C-F bond (σC-C → σ*C-F) can be stabilizing. These interactions are highly dependent on the molecule's conformation and are a key reason for the conformational preferences of fluorinated rings. researchgate.netnih.gov The gauche effect, a tendency for electronegative groups to prefer a gauche (60°) dihedral angle, also influences the conformational equilibrium. nih.gov

Modulation of Reactivity: The electronic influence of fluorine can be transmitted across the molecular framework to affect reactivity at distant sites. For example, the electron-withdrawing nature of fluorine can increase the electrophilicity of nearby carbon atoms, making them more susceptible to nucleophilic attack. Conversely, it can destabilize the formation of a positive charge at an adjacent carbon (a carbocation), thus disfavoring certain reaction mechanisms. nih.gov Computational studies can map these electronic changes using electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule, thereby predicting sites of electrophilic or nucleophilic attack.

Future Directions in the Research of 1s,3r 3 Fluorocyclopentan 1 Amine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of enantiomerically pure (1S,3R)-3-fluorocyclopentan-1-amine is a critical step in its utilization as a building block. While methods exist, future research will undoubtedly focus on developing more efficient, cost-effective, and environmentally friendly synthetic pathways.

One promising avenue is the exploration of chemoenzymatic methods . nih.govnih.gov The use of enzymes, such as lipases for kinetic resolution or transaminases for asymmetric amination, can offer high stereoselectivity under mild reaction conditions, reducing the need for harsh reagents and protecting group manipulations. acs.org For instance, a hypothetical chemoenzymatic route could involve the enzymatic resolution of a racemic fluorinated cyclopentanol (B49286) precursor, followed by a stereoinvertive amination step. This approach would not only enhance the enantiomeric purity but also align with the principles of green chemistry.

Furthermore, the development of novel catalytic asymmetric fluorination and amination reactions is a key area of interest. This could involve the use of transition-metal catalysts with chiral ligands to directly introduce the fluorine and amine functionalities onto a cyclopentane (B165970) scaffold with high stereocontrol. researchgate.netnih.gov Advances in C-H functionalization could also provide a more direct and atom-economical route, eliminating the need for pre-functionalized starting materials. nih.gov The goal is to move away from stoichiometric reagents and towards catalytic processes that minimize waste and energy consumption.

Future synthetic strategies will likely be evaluated based on metrics such as process mass intensity (PMI) and E-factor to quantify their sustainability. The development of scalable, chromatography-free purification methods will also be crucial for the industrial application of this building block.

Exploration of Novel Derivatization Pathways and Chemical Space Expansion

To fully exploit the potential of this compound in drug discovery, a diverse range of derivatives needs to be synthesized and evaluated. The primary amine functionality serves as a versatile handle for a multitude of chemical transformations, allowing for the systematic exploration of the surrounding chemical space. nih.govresearchgate.net

Future research will focus on developing robust and high-throughput derivatization protocols . jfda-online.comnih.gov This will involve reacting the amine with a wide array of electrophilic partners, such as carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination), to generate a library of amides, sulfonamides, ureas, and secondary amines. The goal is to create a collection of analogs with diverse physicochemical properties, such as lipophilicity, polarity, and basicity, which can be screened for biological activity against various targets. researchgate.net

Moreover, the exploration of novel bioisosteric replacements for the amine or the fluorine atom will be a key strategy. rsc.org For example, replacing the amine with other nitrogen-containing functional groups or exploring alternative fluorination patterns on the cyclopentane ring could lead to compounds with improved pharmacological profiles. The concept of "fluorine scanning," where fluorine atoms are systematically introduced at different positions, could be applied to understand structure-activity relationships (SAR) in greater detail. researchgate.net

The expansion of the chemical space around this compound will be instrumental in identifying new lead compounds for a variety of therapeutic areas. The resulting compound libraries will serve as a valuable resource for fragment-based and high-throughput screening campaigns.

Advanced Computational Studies for Rational Design of New Fluorinated Chiral Building Blocks

In parallel with synthetic efforts, advanced computational studies will play an increasingly important role in guiding the rational design of new and improved fluorinated chiral building blocks, including analogs of this compound. nih.govbenthambooks.com

Quantum mechanical (QM) calculations can be employed to understand the conformational preferences of the fluorocyclopentane (B75047) ring and the influence of the fluorine atom on the molecule's electronic properties. acs.org This information is crucial for predicting how the building block will interact with biological targets. For instance, understanding the preferred puckering of the five-membered ring and the orientation of the fluorine and amine substituents can inform the design of more rigid and pre-organized ligands, which often exhibit higher binding affinities.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules containing the this compound scaffold in different environments, such as in water or bound to a protein. acs.org These simulations can help to predict key drug-like properties, including solubility and membrane permeability.

Furthermore, the development of generative machine learning models trained on large chemical datasets offers a powerful approach to de novo drug design. biorxiv.orgrsc.org These models can be used to generate novel molecular structures that incorporate the this compound scaffold and are predicted to have desirable biological activities and physicochemical properties. This in silico approach can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising compounds.

The synergy between advanced computational methods and synthetic chemistry will be essential for the efficient and effective design of the next generation of fluorinated chiral building blocks for drug discovery.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1S,3R)-3-fluorocyclopentan-1-amine, and how is stereochemical control achieved?

  • Methodology :

  • Radical Fluorination : Metal-free homolytic alkylation or fluorination strategies, such as those described for bicyclic amines, can be adapted. For example, Goh et al. (2015) demonstrated radical fluorination of strained cyclopropane systems using Selectfluor reagents under mild conditions .
  • Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (1S,3R) enantiomer. Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) validate enantiomeric excess (>98%) .
  • Key Steps : Cyclopentane ring formation via intramolecular cyclization, followed by fluorination at C3 using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.

Q. How can the stereochemistry and purity of this compound be confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., using synchrotron radiation for small molecules) .
  • NMR Spectroscopy : Analyze 1^1H-19^{19}F coupling constants and NOESY correlations to confirm spatial arrangement. For example, transannular NOE between C1-NH2_2 and C3-F confirms the (1S,3R) configuration .
  • Collision Cross-Section (CCS) Analysis : Compare experimental CCS values (via ion mobility spectrometry) with computational predictions to validate structure .

Q. What biological activities are associated with fluorinated cyclopentylamines, and how are these mechanisms studied?

  • Methodology :

  • Enzyme Inhibition Assays : Test inhibitory effects on aminopeptidases or monoamine oxidases (MAOs) using fluorometric assays. For example, (1S,3R)-3-aminocyclopentanol derivatives showed IC50_{50} values <10 μM against MAO-B .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions between the fluorinated amine and enzyme active sites (e.g., hydrogen bonding with F atom and hydrophobic pockets) .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in stereoselective transformations?

  • Methodology :

  • DFT Calculations : Compute Fukui indices and electrostatic potential maps to predict regioselectivity in reactions (e.g., fluorination enhances electrophilicity at C3) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic substitutions to quantify electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated cyclopentylamines?

  • Methodology :

  • Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical tools (e.g., Bayesian inference) to identify outliers or assay-specific biases .
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions that may explain discrepancies .

Q. How can enantioselective synthesis of this compound be optimized for scalability without compromising stereopurity?

  • Methodology :

  • Flow Chemistry : Implement continuous-flow reactors with immobilized chiral catalysts (e.g., Ru-BINAP complexes) to enhance turnover and reduce racemization .
  • Process Analytical Technology (PAT) : Integrate inline FTIR and Raman spectroscopy for real-time monitoring of enantiomeric ratios during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.